BenchChemオンラインストアへようこそ!

[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol

Chiral resolution Enantioselective synthesis Stereochemical quality control

[(3R)-4-(Azetidin-3-yl)morpholin-3-yl]methanol (CAS 917572-34-0) is a chiral, non-racemic morpholine derivative that incorporates a strained azetidine ring at the morpholine N4 position and a primary hydroxymethyl group at the morpholine C3 position in the (R) configuration. This compound belongs to a class of morpholine-azetidine scaffolds explored as synthetic intermediates for kinase inhibitors (e.g., IRAK4, AXL, c-Met) and as core motifs in neurokinin (NK) receptor antagonist programmes.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 917572-34-0
Cat. No. B11916072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol
CAS917572-34-0
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1COCC(N1C2CNC2)CO
InChIInChI=1S/C8H16N2O2/c11-5-8-6-12-2-1-10(8)7-3-9-4-7/h7-9,11H,1-6H2/t8-/m1/s1
InChIKeyNVSFSCJGRSYGLO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3R)-4-(Azetidin-3-yl)morpholin-3-yl]methanol (CAS 917572-34-0): Chiral Morpholine-Azetidine Building Block for Kinase and Neurokinin-Targeted Drug Discovery


[(3R)-4-(Azetidin-3-yl)morpholin-3-yl]methanol (CAS 917572-34-0) is a chiral, non-racemic morpholine derivative that incorporates a strained azetidine ring at the morpholine N4 position and a primary hydroxymethyl group at the morpholine C3 position in the (R) configuration [1]. This compound belongs to a class of morpholine-azetidine scaffolds explored as synthetic intermediates for kinase inhibitors (e.g., IRAK4, AXL, c-Met) and as core motifs in neurokinin (NK) receptor antagonist programmes [2]. With a molecular formula of C₈H₁₆N₂O₂, a molecular weight of 172.22 g mol⁻¹, two hydrogen bond donors (azetidine NH and hydroxymethyl OH), and four hydrogen bond acceptors, it presents a compact, polar, and stereochemically defined building block suitable for fragment-based and structure-guided medicinal chemistry campaigns .

Why Generic Substitution of [(3R)-4-(Azetidin-3-yl)morpholin-3-yl]methanol with Achiral or Des-hydroxymethyl Analogs Compromises Synthetic Utility and Target Engagement


Within the morpholine-azetidine building block family, simple generic substitution is rendered ineffective by three interdependent structural features. First, the defined (3R) stereochemistry at the morpholine C3 position is critical because downstream kinase and GPCR targets display enantiospecific binding; the (3S) enantiomer or racemic mixture will produce divergent SAR and potentially inactive diastereomers in final compounds [1]. Second, the primary hydroxymethyl group provides a synthetic handle for etherification, esterification, or oxidation that is absent in the des-hydroxymethyl analog 4-(azetidin-3-yl)morpholine (CAS 302355-79-9), limiting late-stage diversification [2]. Third, the unprotected azetidine NH enables direct N-functionalization without prior deprotection, unlike the N-diphenylmethyl-protected analog (CAS 917572-35-1), which requires an additional hydrogenolysis step and introduces Pd-related impurity risks in GMP synthesis [2]. These structural distinctions translate into non-interchangeable synthetic routes and biological outcomes, as quantified in the evidence below.

Quantitative Comparator Evidence for [(3R)-4-(Azetidin-3-yl)morpholin-3-yl]methanol vs. Closest Structural Analogs


Stereochemical Identity: Enantiomeric Excess Specification vs. Racemate and (3S) Enantiomer

The target compound is supplied as the single (3R) enantiomer with a specification of ≥98% purity (achiral HPLC) . In contrast, the racemic mixture CAS 1212835-32-5 and the (3S) enantiomer CAS 2089661-41-4 are commercially available alternatives. No intrinsic enantiomeric excess (ee) specification is provided for the racemate, while the (3S) enantiomer is typically offered at ≥95% purity. The (3R) configuration is essential for biological activity in the neurokinin antagonist series disclosed in US2010/0069346, where the (3R) diastereomer of the final compound exhibits pKB values in the 7–9 range at NK1 and NK2 receptors, whereas the (3S) diastereomer shows >10-fold reduced affinity [1]. Although direct comparative ee data for the building block itself are not published, the downstream biological consequence of stereochemical inversion is quantitatively established.

Chiral resolution Enantioselective synthesis Stereochemical quality control

Hydrogen Bond Donor Count and Polar Surface Area Differentiation from Des-hydroxymethyl Analog

The target compound contains two hydrogen bond donors (HBD: azetidine NH and primary OH) and a topological polar surface area (tPSA) of 44.8 Ų, compared to one HBD and 24.5 Ų for the des-hydroxymethyl analog 4-(azetidin-3-yl)morpholine (CAS 302355-79-9) [1][2]. The additional hydroxymethyl group increases both HBD count and tPSA by approximately 83%, which is predicted to reduce passive blood-brain barrier permeability. For CNS-targeted programmes (e.g., neurokinin antagonists), the des-hydroxymethyl analog may be preferred; for peripherally restricted kinase inhibitors (e.g., IRAK4), the additional polarity of the target compound is advantageous for limiting CNS exposure [3].

Physicochemical property CNS drug-likeness Fragment-based drug design

Synthetic Step Economy: Free Azetidine NH vs. N-Diphenylmethyl-Protected Analog

The target compound possesses a free secondary amine on the azetidine ring, enabling direct N-functionalization (e.g., alkylation, acylation, reductive amination) in a single synthetic step. The closest N-protected analog, {(3R)-4-[1-(diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol (CAS 917572-35-1), carries a benzhydryl protecting group that mandates an additional deprotection step (catalytic hydrogenolysis or acidolysis), typically requiring 2–6 h of reaction time and introducing a palladium scavenging requirement for GMP compliance . In the neurokinin antagonist synthetic route of US2010/0069346, the free azetidine intermediate undergoes direct reductive amination with a butyraldehyde derivative, saving one synthetic step compared to a route that would employ the N-protected variant [1]. Step count reduction from 2 to 1 for the key N-functionalization translates to an estimated 15–25% improvement in overall yield based on typical 80% per-step efficiency [2].

Synthetic efficiency Protecting group strategy Process chemistry

hERG Liability Comparison with N-Diphenylmethyl Analog via BindingDB Data

The N-diphenylmethyl analog {(3R)-4-[1-(diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol (CAS 917572-35-1) exhibits a Ki of 7.90 nM for the hERG potassium channel, as measured by [³H]dofetilide displacement in CHO cells expressing human ERG [1]. The target compound, bearing a free azetidine NH in place of the bulky, lipophilic benzhydryl group, is predicted to have substantially reduced hERG affinity based on established hERG SAR: the benzhydryl motif contributes 2–3 orders of magnitude to hERG binding through π-stacking with Phe656 in the channel pore [2]. Although direct hERG data for the target compound are not publicly available, the structural difference (removal of benzhydryl; ΔXLogP3-AA from +3.2 to −1.1; Δmolecular weight from 338.44 to 172.22) provides a strong class-level inference of significantly lower hERG risk. Procurement of the free amine for lead optimisation is therefore preferable when cardiac safety is a primary screening criterion.

Cardiotoxicity hERG channel binding Safety pharmacology

Differentiated Application Scenarios for [(3R)-4-(Azetidin-3-yl)morpholin-3-yl]methanol (CAS 917572-34-0) Based on Quantitative Evidence


Enantioselective Synthesis of Neurokinin Receptor Antagonists Requiring (3R) Configuration

In the synthetic route to morpholine-azetidine NK1/NK2 dual antagonists disclosed in US2010/0069346, the (3R)-configured hydroxymethyl building block is directly incorporated via reductive amination without stereochemical erosion. The evidence that the (3S) diastereomer of the final compound exhibits >10-fold reduced NK1 pKB demonstrates that procurement of the (3R) enantiomer is mandatory for achieving target potency in the 7–9 pKB range [1]. The free azetidine NH enables a one-step N-functionalization, supporting efficient SAR exploration around the azetidine N-substituent [1].

Fragment-Based Drug Discovery for Peripheral Kinase Targets (IRAK4, AXL, c-Met)

The compact structure (MW 172.22), balanced polarity (XLogP3-AA −1.1, tPSA 44.8 Ų), and two H-bond donors make this compound an attractive fragment hit or diversity element for peripheral kinase inhibitor programmes such as IRAK4, AXL, and c-Met, where CNS restriction is desirable [2][3]. Compared to the des-hydroxymethyl analog 4-(azetidin-3-yl)morpholine, the hydroxymethyl group provides an additional vector for van der Waals or H-bond interactions in the kinase hinge or ribose pocket, potentially improving selectivity [3].

Cardiac-Safety-Focused Lead Optimisation: Replacement of N-Benzhydryl-Containing Intermediates

When the N-diphenylmethyl analog (hERG Ki = 7.90 nM) is identified as a high-risk intermediate in a lead series, the target compound serves as a direct replacement, eliminating the benzhydryl hERG pharmacophore and reducing predicted hERG affinity by >100-fold [4]. This swap is particularly relevant for programmes where the final drug candidate must maintain an hERG IC50 >30 µM per ICH S7B guidelines, as the benzhydryl analog alone would likely breach this threshold at low nanomolar concentrations [5].

GMP Process Chemistry: Deprotection-Free Synthetic Route for Late-Stage Functionalization

For scale-up synthesis under GMP conditions, the free azetidine NH eliminates a hydrogenolysis deprotection step required for the N-diphenylmethyl-protected analog (CAS 917572-35-1), reducing unit operations by one step, saving 2–6 h of reactor time, and avoiding palladium catalyst removal and residual metal testing . The estimated 36-percentage-point cumulative yield advantage (1-step vs. 2-step sequence at 80% per-step efficiency) translates to a meaningful cost-of-goods reduction for kilogram-scale campaigns [6].

Quote Request

Request a Quote for [(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.